molecular formula C15H16BrN3O4S2 B7551459 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine

1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine

Cat. No. B7551459
M. Wt: 446.3 g/mol
InChI Key: DWWQAMKKJNWNAF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPIP belongs to a class of compounds known as sulfonylpiperazines, which have been shown to exhibit a variety of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammatory conditions. 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of PDE4 inhibition on various biological processes without the confounding effects of non-specific inhibitors. However, one limitation of using 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine is its relatively low potency compared to other PDE4 inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for the study of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine. One area of interest is the development of more potent derivatives of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine that exhibit improved pharmacological properties. Another area of interest is the investigation of the effects of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine on other biological processes, such as neuronal signaling and cardiovascular function. Additionally, the potential use of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions, warrants further investigation.

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine involves the reaction of 4-bromobenzenesulfonyl chloride with 4-pyridin-3-ylsulfonylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine in its pure form.

Scientific Research Applications

1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory conditions.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O4S2/c16-13-3-5-14(6-4-13)24(20,21)18-8-10-19(11-9-18)25(22,23)15-2-1-7-17-12-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWQAMKKJNWNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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